molecular formula C13H15ClN2O B15471235 Imidazole, 4-(p-allyloxyphenyl)-1-methyl-, hydrochloride CAS No. 40405-78-5

Imidazole, 4-(p-allyloxyphenyl)-1-methyl-, hydrochloride

Cat. No.: B15471235
CAS No.: 40405-78-5
M. Wt: 250.72 g/mol
InChI Key: OAYFDEKSGGIYIH-UHFFFAOYSA-N
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Description

Imidazole, 4-(p-allyloxyphenyl)-1-methyl-, hydrochloride is a synthetic imidazole derivative characterized by a 1-methyl group and a para-allyloxyphenyl substituent at the 4-position of the imidazole ring, with a hydrochloride counterion. The imidazole core is a heterocyclic aromatic moiety with two nitrogen atoms, conferring versatile chemical reactivity and biological activity. The para-allyloxyphenyl group introduces an aryloxyalkyl chain, which may influence solubility, steric interactions, and electronic properties. Hydrochloride salts are commonly employed to enhance stability and bioavailability in pharmaceutical applications .

Properties

CAS No.

40405-78-5

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

1-methyl-4-(4-prop-2-enoxyphenyl)imidazole;hydrochloride

InChI

InChI=1S/C13H14N2O.ClH/c1-3-8-16-12-6-4-11(5-7-12)13-9-15(2)10-14-13;/h3-7,9-10H,1,8H2,2H3;1H

InChI Key

OAYFDEKSGGIYIH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2=CC=C(C=C2)OCC=C.Cl

Origin of Product

United States

Biological Activity

Imidazole derivatives, including Imidazole, 4-(p-allyloxyphenyl)-1-methyl-, hydrochloride , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.

Overview of Imidazole Derivatives

Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. Its derivatives are known for various pharmacological properties, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral activities. The structural versatility of imidazole allows it to interact with different biological targets, making it a valuable scaffold in drug development .

1. Anticancer Activity

Research indicates that imidazole derivatives possess potent anticancer properties. For instance, studies have shown that various imidazole compounds can inhibit topoisomerase II and induce apoptosis in cancer cells. The compound C2 , an imidazole derivative, demonstrated an IC50 of 0.75 µM against breast cancer cells (MCF-7), surpassing the efficacy of traditional chemotherapeutics like Doxorubicin .

Table 1: Anticancer Activity of Imidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
C1HEK 29325Topoisomerase II inhibition
C2MCF-70.75Apoptosis induction
C3U87-MG50FAK inhibition
C4Hela25.3Cyclin-dependent kinase inhibition

2. Antimicrobial Activity

Imidazole derivatives also exhibit significant antimicrobial properties. For example, certain synthesized imidazole compounds have been tested against various bacterial and fungal strains, demonstrating effective inhibition . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Table 2: Antimicrobial Efficacy of Imidazole Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Imidazole AStaphylococcus aureus32 µg/mL
Imidazole BEscherichia coli16 µg/mL
Imidazole CCandida albicans8 µg/mL

3. Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has been explored in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic effects in inflammatory diseases .

Case Study 1: Anti-cancer Efficacy

A study evaluated the anticancer activity of a series of imidazole derivatives against various cancer cell lines. The findings revealed that compound C5 inhibited cyclin-dependent kinase 6 (CDK6) and induced apoptosis in myeloid cell leukemia 1 (Mcl-1) protein, highlighting its potential as a therapeutic agent in leukemia treatment .

Case Study 2: Antimicrobial Action

In another study, researchers synthesized new imidazole derivatives and tested their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects with low toxicity to human cells, suggesting their potential for developing new antibiotics .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and related imidazole derivatives:

Compound Name Substituents at 4-Position Additional Functional Groups Molecular Weight (g/mol) Key Applications/Properties Reference IDs
Imidazole, 4-(p-allyloxyphenyl)-1-methyl-, HCl p-Allyloxyphenyl Allyl ether linkage ~300 (estimated) Hypothetical: Antimicrobial, enzyme modulation N/A
1-Methylhistamine dihydrochloride 4-(2-aminoethyl) Aminoethyl group 228.11 Histamine receptor studies
Detomidine Hydrochloride 4-[(2,3-dimethylphenyl)methyl] Benzyl group 292.22 Veterinary sedative (α2-adrenoceptor agonist)
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid HCl 2-(imidazolyl)ethoxy-linked benzoic acid Carboxylic acid 268.70 Thromboxane synthase inhibition
1-[4-(Chloromethyl)phenyl]imidazole HCl 4-(Chloromethyl)phenyl Chloromethyl group 229.10 Intermediate in organic synthesis
Key Observations:
  • Substituent Effects :
    • The para-allyloxyphenyl group in the target compound introduces an unsaturated allyl ether, which may enhance lipophilicity compared to simpler aryl groups (e.g., benzyl in Detomidine) but reduce it relative to chloromethylphenyl derivatives .
    • The allyloxy linker could confer unique reactivity, such as susceptibility to oxidation or Michael addition, unlike the stable ethoxy group in ’s benzoic acid derivative .
  • Bioactivity: Detomidine’s benzyl group facilitates binding to α2-adrenoceptors due to hydrophobic interactions, while the target compound’s allyloxyphenyl group might favor interactions with enzymes or receptors requiring π-π stacking or flexible binding pockets . The carboxylic acid in ’s compound enables ionic interactions in thromboxane synthase inhibition, a feature absent in the target compound .

Physicochemical Properties

  • Solubility: Hydrochloride salts generally improve aqueous solubility. However, the allyloxyphenyl group’s hydrophobicity may reduce solubility compared to aminoethyl () or carboxylic acid derivatives () .
  • Stability : Allyl ethers are prone to degradation under acidic or oxidative conditions, contrasting with the more stable methyl or chloro groups in and .

Q & A

Q. What are the common synthetic routes for Imidazole, 4-(p-allyloxyphenyl)-1-methyl-, hydrochloride?

The synthesis typically involves multi-step reactions, including imidazole ring formation and functional group modifications . Key steps include:

  • Nucleophilic substitution : Introducing the allyloxy group via reaction of a phenol derivative with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Methylation : Using methyl iodide or dimethyl sulfate to methylate the imidazole nitrogen, often in the presence of a base like NaH .
  • Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to enhance stability .
    Critical parameters include temperature control (e.g., 0–5°C for methylation) and solvent selection (DMF for solubility, dichloromethane for extraction) to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization requires a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy : Confirm substituent positions (e.g., ¹H NMR for allyloxy protons at δ 4.5–5.5 ppm; ¹³C NMR for imidazole carbons) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
  • Melting point analysis : Compare experimental values with literature data to detect impurities .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Moisture sensitivity : Store in a desiccator with silica gel, as hydrochloride salts are hygroscopic .
  • Light sensitivity : Protect from UV exposure by using amber vials to prevent decomposition of the allyloxy group .
  • Temperature : Long-term storage at –20°C is recommended; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational reaction design optimize the synthesis of this compound?

Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal conditions:

  • Reaction path screening : Identify low-energy pathways for imidazole ring closure using software like Gaussian or ORCA .
  • Catalyst selection : Screen Pd/Cu catalysts for cross-coupling steps via computational ligand libraries .
  • Solvent optimization : Use COSMO-RS simulations to select solvents that maximize yield while minimizing side reactions .
    Experimental validation should follow a Design of Experiments (DoE) approach to refine computational predictions .

Q. What strategies resolve contradictions in reported spectral data for this compound?

  • Cross-validation : Compare NMR data across multiple deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
  • Isotopic labeling : Use ¹³C-labeled precursors to confirm ambiguous carbon assignments in complex spectra .
  • Collaborative databases : Submit data to repositories like PubChem or ChemSpider to align with peer-reviewed studies .

Q. How to design assays to evaluate its biological activity against resistant microbial strains?

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., MRSA) and fungal strains (e.g., Candida auris) using broth microdilution methods .
  • Synergy studies : Combine with known antibiotics (e.g., β-lactams) to assess potentiation effects via checkerboard assays .
  • Resistance profiling : Serial passage experiments to monitor mutation rates in pathogens exposed to sublethal doses .

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